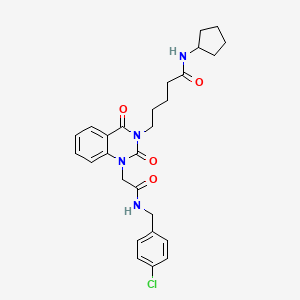
5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide is a useful research compound. Its molecular formula is C27H31ClN4O4 and its molecular weight is 511.02. The purity is usually 95%.
BenchChem offers high-quality 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Novel derivatives of 1,2,4-triazole and quinazoline, which share structural similarities with the compound , have been synthesized for their potential antimicrobial activities. These compounds were created by reacting various ester ethoxycarbonylhydrazones with primary amines, leading to the formation of substances with significant activity against a range of microorganisms. For instance, the synthesis of triazole derivatives has been shown to produce compounds with good to moderate antimicrobial effects, highlighting their potential as candidates for further development into antimicrobial agents (Bektaş et al., 2007).
Synthesis, Molecular Docking, and Biological Potentials
The development of quinazoline derivatives has also involved their synthesis from precursors such as ethyl 5-chloro-2-(3-(4-hydroxyphenyl)propanamido)benzoate, with subsequent cyclization to afford compounds with notable biological activities. These activities range from antioxidant and antiulcerogenic effects to anti-inflammatory properties, demonstrating the versatility of quinazoline derivatives in biomedical research. Moreover, molecular docking studies have suggested that these compounds may interact with key biological targets, such as COX-2, in a manner comparable to known therapeutic agents, further underscoring their potential therapeutic value (Borik et al., 2021).
Antitumor and Anticancer Activities
Quinazoline derivatives have been explored for their antitumor and anticancer activities, with several studies focusing on the synthesis of novel compounds that exhibit significant growth inhibitory effects against various cancer cell lines. The structural modification of quinazoline compounds to include features such as polyhalo, amino, and other substituents has led to the identification of potent derivatives with the ability to induce cell cycle arrest and apoptosis in cancer cells. These findings highlight the potential of quinazoline derivatives as candidates for anticancer drug development (Yan et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of this compound are likely to be acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a pivotal role in the hydrolysis of acetylcholine, leading to the breakdown of this essential neurotransmitter in the synaptic cleft . In the later stages of Alzheimer’s disease (AD), there is an observed increase in BChE, which may serve as a compensatory mechanism to counterbalance the reduced AChE activity .
Mode of Action
This means the compound binds to the active sites of these enzymes, preventing them from interacting with their natural substrate, acetylcholine .
Biochemical Pathways
The compound’s action on AChE and BChE affects the cholinergic neurotransmission pathway. By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . This can have downstream effects on various cognitive functions, as acetylcholine is a crucial neurotransmitter for memory and learning .
Pharmacokinetics
Similar compounds with a 1,2,4-triazine-3,5(2h,4h)-dione pharmacophore appear to be metabolically resistant to o-glucuronidation , which could potentially enhance their bioavailability.
Result of Action
The inhibition of AChE and BChE by this compound can lead to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . This could potentially improve cognitive functions, such as memory and learning, which are impaired in conditions like Alzheimer’s disease .
Eigenschaften
IUPAC Name |
5-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclopentylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN4O4/c28-20-14-12-19(13-15-20)17-29-25(34)18-32-23-10-4-3-9-22(23)26(35)31(27(32)36)16-6-5-11-24(33)30-21-7-1-2-8-21/h3-4,9-10,12-15,21H,1-2,5-8,11,16-18H2,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSUKCDZSXZFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2833637.png)
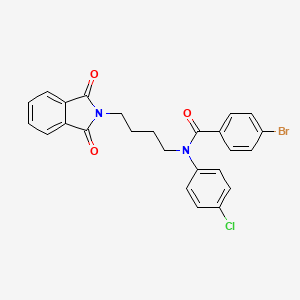
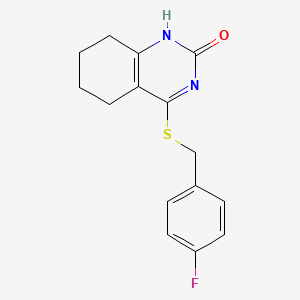



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2833649.png)
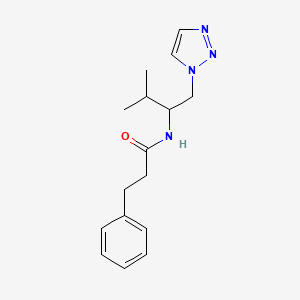

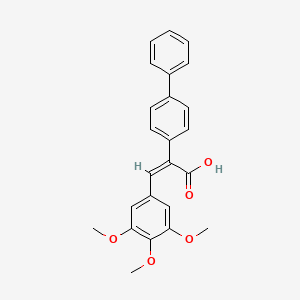

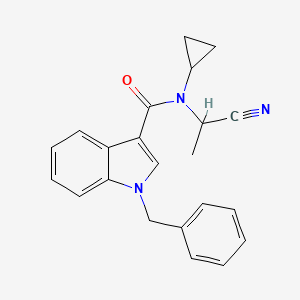
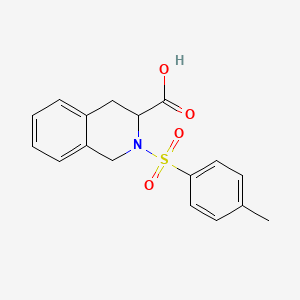
![8-(4-chlorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2833659.png)